Enhanced Potency of 5-(Hydroxymethyl)oxolane-2,4-diol in Inducing Apoptosis Compared to D-Ribose
In a direct comparative study using human quiescent peripheral blood mononuclear cells, 5-(Hydroxymethyl)oxolane-2,4-diol (2-deoxy-D-ribose) exhibited greater potency in inducing apoptosis than D-ribose [1]. Apoptosis was evident from 48 hours of culture onwards for 2-deoxy-D-ribose. The induction of apoptosis by 2-deoxy-D-ribose was inhibited by N-acetyl-L-cysteine, implicating glutathione metabolism and oxidative stress in its mechanism [1].
| Evidence Dimension | Apoptosis induction potency |
|---|---|
| Target Compound Data | More potent; apoptosis evident from 48 hours |
| Comparator Or Baseline | D-ribose (lower potency) |
| Quantified Difference | 2-deoxy-D-ribose > D-ribose (qualitatively more potent) |
| Conditions | Human quiescent peripheral blood mononuclear cells; assessed by DNA fragmentation, flow cytometry (hypodiploid peak), and morphological changes |
Why This Matters
This differential biological activity is critical for researchers investigating apoptosis mechanisms or utilizing these sugars as cellular stress probes; substituting D-ribose would yield reduced sensitivity and potentially invalidate experimental timelines.
- [1] Barbieri, D., et al. (1994). D-ribose and deoxy-D-ribose induce apoptosis in human quiescent peripheral blood mononuclear cells. Biochemical and Biophysical Research Communications, 201(3), 1109-1116. DOI: 10.1006/bbrc.1994.1820. View Source
